Penicillamine disulfide, L-

Descripción general

Descripción

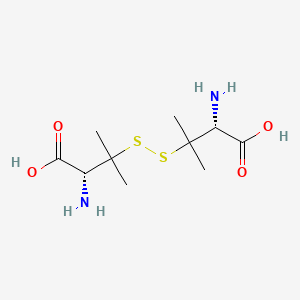

Penicillamine disulfide, L- is a compound derived from penicillamine, which is an amino acid structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group . Penicillamine disulfide is formed through the oxidation of penicillamine, resulting in the formation of a disulfide bond between two penicillamine molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Penicillamine disulfide can be synthesized through the oxidation of penicillamine. One common method involves dissolving penicillamine in water and adding an oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out at room temperature and monitored until the formation of the disulfide bond is complete .

Industrial Production Methods

In industrial settings, the production of penicillamine disulfide involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and controlled addition of oxidizing agents are common practices to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

Penicillamine disulfide undergoes various chemical reactions, including:

Reduction: The disulfide bond can be reduced back to penicillamine using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The thiol group in penicillamine disulfide can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: Further oxidation can lead to the formation of higher-order disulfides or sulfonic acids.

Common Reagents and Conditions

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride are commonly used reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents are used for oxidation reactions.

Major Products Formed

Reduction: Penicillamine

Substitution: Various penicillamine derivatives

Oxidation: Higher-order disulfides, sulfonic acids

Aplicaciones Científicas De Investigación

Penicillamine disulfide has several scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of complex molecules and as a model compound for studying disulfide bond formation and cleavage.

Biology: Studied for its role in redox biology and its effects on cellular processes involving thiol-disulfide exchange.

Medicine: Investigated for its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification and its immunomodulatory properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mecanismo De Acción

Penicillamine disulfide exerts its effects primarily through its thiol-disulfide exchange reactions. The disulfide bond can be reduced to release free thiol groups, which can then interact with various molecular targets. In biological systems, this can lead to the modulation of redox-sensitive signaling pathways and the regulation of protein function through thiol-disulfide interchange .

Comparación Con Compuestos Similares

Penicillamine disulfide is structurally similar to other disulfide-containing compounds such as cystine and glutathione disulfide. its unique geminal dimethyl substituents confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This makes penicillamine disulfide a valuable tool for studying disulfide chemistry and its biological implications .

Similar Compounds

Cystine: A naturally occurring disulfide formed from two cysteine molecules.

Glutathione disulfide: The oxidized form of glutathione, a tripeptide involved in cellular redox regulation.

Cystamine: A disulfide compound structurally similar to cystine but with an ethylene bridge between the sulfur atoms.

Actividad Biológica

Penicillamine disulfide, L- (often referred to simply as penicillamine) is a derivative of the amino acid cysteine, specifically a beta,beta-dimethyl cysteine. This compound has garnered significant interest due to its diverse biological activities and therapeutic applications. This article reviews the biological activity of penicillamine disulfide, focusing on its mechanisms of action, clinical applications, and recent research findings.

Penicillamine functions primarily through its ability to form disulfide bonds and chelate metal ions. Its unique structure allows it to participate in redox reactions and modulate the formation of mixed disulfides with various proteins. This property is particularly relevant in its therapeutic applications for conditions like cystinuria and homocystinuria.

- Disulfide Bond Formation : Penicillamine can form stable disulfide bonds with cysteine residues in proteins, which can alter protein conformation and function. This characteristic is crucial in designing peptide analogs for therapeutic purposes .

- Metal Chelation : The compound effectively chelates heavy metals such as lead and copper, facilitating their excretion from the body. This property is exploited in treating conditions like Wilson's disease, where copper accumulation poses significant health risks .

Clinical Applications

Penicillamine has been utilized in various clinical settings due to its biological activity:

- Cystinuria Treatment : In pediatric patients with cystinuria, penicillamine has been shown to reduce urinary cystine concentrations significantly. A study involving 11 children reported a mean reduction of 54% in urinary cystine levels after treatment . The long-term follow-up indicated that patients tolerated the drug well, with only minor side effects.

- Homocystinuria Management : In patients with homocystinuria, penicillamine therapy resulted in a marked decrease in free and protein-bound homocyst(e)ine levels. This effect was observed as early as the second day of treatment, suggesting rapid action in mobilizing bound homocyst(e)ine from tissues .

Research Findings

Recent studies have expanded our understanding of penicillamine's biological activity:

- Peptide Modifications : Research indicates that substituting cysteine residues with penicillamine in peptide structures can lead to significant changes in biological activity. For instance, modifications in specific positions resulted in varying degrees of potency on neuronal nicotinic acetylcholine receptors (nAChRs), highlighting the importance of spatial orientation in therapeutic efficacy .

- Stability Studies : Investigations into the stability of penicillamine-containing peptides have shown that these compounds maintain their integrity under physiological conditions better than their non-penicillamine counterparts. This stability is attributed to steric hindrance provided by the β-methyl groups of penicillamine, which protect disulfide bonds from reshuffling .

- Electrochemical Properties : Studies on the electrochemical behavior of penicillamine have revealed its potential for use in biosensors for detecting various biomolecules. The ability to form stable complexes enhances its application in analytical chemistry .

Case Studies

Several case studies illustrate the effectiveness and safety profile of penicillamine:

- Pediatric Cystinuria : A cohort study involving 11 children showed that gradual escalation of penicillamine dosage led to improved urinary cystine levels without significant toxicity. Only two cases of notable side effects were reported over a total follow-up period exceeding 1200 months .

- Homocystinuria Patients : In a small group of patients with pyridoxine-nonresponsive homocystinuria, treatment with penicillamine resulted in substantial reductions in plasma homocyst(e)ine levels within days, supporting its role as an adjunct therapy when dietary interventions are insufficient .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPKGFSZHXASD-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312580 | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113626-33-8 | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113626-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine disulfide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113626338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLAMINE DISULFIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4068OHN8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.